molecular formula C16H13F2N3O2S B4350077 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4350077
M. Wt: 349.4 g/mol
InChI Key: QJHHRYQEOBGAOF-UHFFFAOYSA-N
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Description

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoromethyl group, a mercapto group, and a methoxyphenyl group attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core.

Preparation Methods

The synthesis of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves several steps. The general synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl group: This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the mercapto group:

    Addition of the methoxyphenyl group: This can be accomplished through a nucleophilic substitution reaction using a methoxyphenyl halide.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, to form a monofluoromethyl or methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions, particularly at the pyrimidinone ring, to form various adducts.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The compound’s difluoromethyl group may enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The mercapto group may form covalent bonds with target proteins, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity for specific receptors or enzymes.

Comparison with Similar Compounds

Similar compounds to 5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one include:

    5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: This compound also contains a difluoromethyl group and a pyrimidine core, but with different substituents.

    (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: This compound has a similar pyrimidine core and difluoromethyl group but differs in the other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-8-7-9(13(17)18)12-14(19-8)21(16(24)20-15(12)22)10-5-3-4-6-11(10)23-2/h3-7,13H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHHRYQEOBGAOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=S)N(C2=N1)C3=CC=CC=C3OC)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
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5-(difluoromethyl)-1-(2-methoxyphenyl)-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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